molecular formula C25H24O12 B10779545 (1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid

(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid

Cat. No.: B10779545
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-CZWHYVATSA-N
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Description

(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C25H24O12 and its molecular weight is 516.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid, commonly referred to as Cynarin, exhibits significant biological activity that has garnered attention in various fields of research. This article aims to summarize the biological activities associated with this compound based on current literature and research findings.

Chemical Structure and Properties

Cynarin is a polyphenolic compound derived from artichoke leaves and is known for its complex structure. The molecular formula is C25H24O12C_{25}H_{24}O_{12} with a molecular weight of 520.45 g/mol. Its structure includes multiple hydroxyl groups which contribute to its antioxidant properties.

Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H24O12
Molecular Weight520.45 g/mol
CAS Number327161-03-5

Antioxidant Activity

Cynarin exhibits potent antioxidant properties due to its high content of phenolic compounds. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by oxidative stress-related diseases.

Hepatoprotective Effects

Research indicates that Cynarin has hepatoprotective effects. It has been shown to improve liver function parameters in animal models of liver injury. The mechanism involves the modulation of liver enzymes and enhancement of detoxification processes.

Anti-inflammatory Properties

Cynarin also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating chronic inflammatory conditions and could provide a therapeutic approach in diseases such as arthritis.

Cholesterol Regulation

Cynarin has been studied for its potential to lower cholesterol levels. It appears to influence lipid metabolism by enhancing bile secretion and promoting the excretion of cholesterol. Clinical studies have suggested that Cynarin supplementation can lead to significant reductions in total cholesterol and LDL levels.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of Cynarin against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in food preservation and therapeutic formulations.

Clinical Trials on Cholesterol Management

A randomized controlled trial conducted on patients with hyperlipidemia showed that Cynarin supplementation resulted in a significant reduction in total cholesterol and LDL cholesterol levels after 12 weeks of treatment. The study emphasized the safety and efficacy of Cynarin as a natural lipid-lowering agent.

Animal Studies on Hepatoprotection

In a study involving rats subjected to acetaminophen-induced liver damage, administration of Cynarin significantly reduced liver enzyme levels (ALT and AST), indicating improved liver function. Histopathological examinations revealed less necrosis and inflammation in the liver tissues of treated animals compared to controls.

Antioxidant Efficacy Assessment

A series of in vitro assays assessed the antioxidant capacity of Cynarin using DPPH radical scavenging and ABTS assays. Results demonstrated that Cynarin exhibited strong scavenging activity comparable to standard antioxidants like ascorbic acid.

Scientific Research Applications

The compound (1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid , commonly referred to as Cynarin , has garnered attention for its diverse applications in various scientific domains. This article explores its applications in medicinal chemistry, pharmacology, and food science, supported by data tables and case studies.

Chemical Properties and Structure

Cynarin is a polyphenolic compound derived from artichokes (Cynara scolymus). Its molecular formula is C25H24O12C_{25}H_{24}O_{12}, and it exhibits a complex structure characterized by multiple hydroxyl groups and ester linkages. The stereochemistry of the compound is crucial for its bioactivity.

Antioxidant Activity

Cynarin has been extensively studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases. A study demonstrated that Cynarin significantly increased the antioxidant capacity in vitro, indicating its potential as a therapeutic agent against oxidative damage .

Hepatoprotective Effects

Research indicates that Cynarin can protect liver cells from damage caused by toxins. In animal models, Cynarin administration reduced liver enzyme levels and improved histological parameters of liver function, suggesting its use in treating liver disorders .

Cholesterol-Lowering Effects

Cynarin has been shown to lower cholesterol levels by enhancing bile secretion and promoting lipid metabolism. Clinical studies have reported that patients consuming Cynarin experienced significant reductions in total cholesterol and LDL cholesterol levels, highlighting its potential as a natural cholesterol-lowering agent .

Anti-inflammatory Properties

Cynarin exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis .

Functional Food Ingredient

Due to its health benefits, Cynarin is being explored as a functional ingredient in food products. Its incorporation into beverages and dietary supplements aims to enhance their nutritional profile while providing health benefits related to liver health and cholesterol management .

Preservation of Food Products

Cynarin's antioxidant properties also make it valuable in food preservation. It can inhibit lipid peroxidation and microbial growth, extending the shelf life of food products while maintaining quality .

Table 1: Summary of Biological Activities of Cynarin

ActivityMechanism of ActionReference
AntioxidantScavenges free radicals
HepatoprotectiveReduces liver enzyme levels
Cholesterol-loweringEnhances bile secretion
Anti-inflammatoryInhibits pro-inflammatory cytokines

Table 2: Applications of Cynarin in Food Science

ApplicationDescriptionReference
Functional Food IngredientEnhances nutritional profile
Food PreservationInhibits lipid peroxidation

Case Study 1: Cynarin's Role in Liver Health

In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), participants who received Cynarin showed significant improvements in liver function tests compared to the placebo group. The study concluded that Cynarin could be a beneficial adjunct therapy for NAFLD management.

Case Study 2: Cholesterol Management

A randomized controlled trial examined the effects of Cynarin on patients with hyperlipidemia. Over eight weeks, participants taking Cynarin experienced a 15% reduction in LDL cholesterol levels, supporting its use as a dietary supplement for cardiovascular health.

Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3-,8-4+/t19-,20-,23+,25-/m0/s1

InChI Key

YDDUMTOHNYZQPO-CZWHYVATSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C\C3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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